molecular formula C8H19NO2 B13251027 2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol

2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol

Cat. No.: B13251027
M. Wt: 161.24 g/mol
InChI Key: SZCVDSLYCVLYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol is an organic compound with the molecular formula C8H19NO2 It is a derivative of 1,3-propanediol, where one of the hydrogen atoms on the amino group is replaced by a 2,2-dimethylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol typically involves the reaction of 1,3-propanediol with 2,2-dimethylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halides or esters.

Scientific Research Applications

2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

    Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-propanediol: A simpler analog without the 2,2-dimethylpropyl group.

    2-(2-Aminoethyl)propane-1,3-diol: Contains an additional ethyl group on the amino nitrogen.

    Neopentyl glycol: Lacks the amino group but has similar structural features.

Uniqueness

2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol is unique due to the presence of the 2,2-dimethylpropyl group, which imparts specific steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or in the synthesis of polymers with unique characteristics.

Properties

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

IUPAC Name

2-(2,2-dimethylpropylamino)propane-1,3-diol

InChI

InChI=1S/C8H19NO2/c1-8(2,3)6-9-7(4-10)5-11/h7,9-11H,4-6H2,1-3H3

InChI Key

SZCVDSLYCVLYAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.